(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
Description
The compound “(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one” is a synthetic organic molecule characterized by its furan-2-one core structure. This compound features a conjugated system with a chloro-nitrophenyl and an ethoxyphenyl substituent, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5/c1-2-25-15-6-4-13(5-7-15)18-11-14(19(22)26-18)9-12-3-8-16(20)17(10-12)21(23)24/h3-11H,2H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHVINDEWKAHFE-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such compounds typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro-nitrophenyl group: This step might involve a nucleophilic substitution reaction where a chloro-nitrophenyl halide reacts with the furan-2-one core.
Addition of the ethoxyphenyl group: This could be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the furan ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible investigation as a pharmacophore for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
Biological Activity: If the compound exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The compound’s reactivity could be explained by its electronic structure, influencing how it participates in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
- (3Z)-3-[(4-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
Uniqueness
The presence of both chloro and nitro groups in the compound makes it unique compared to similar compounds, potentially offering distinct reactivity and biological activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
